molecular formula C16H14N2O4S B2418796 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034491-24-0

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2418796
CAS No.: 2034491-24-0
M. Wt: 330.36
InChI Key: FPJQGHFHKUDXGP-UHFFFAOYSA-N
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Description

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bifuran and thiophene moiety linked through an oxalamide bridge, which contributes to its distinctive chemical behavior and reactivity.

Mechanism of Action

Its potential applications underscore the importance of understanding its effects in greater depth . 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

  • Formation of the Oxalamide Core: : The oxalamide core is synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions. This step requires an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions.

  • Attachment of Bifuran and Thiophene Groups: : The bifuran and thiophene groups are introduced through nucleophilic substitution reactions. The bifuran moiety is often attached first, followed by the thiophene group. These reactions are usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

  • Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Corresponding oxides of the furan and thiophene rings.

    Reduction: Hydrogenated derivatives of the compound.

    Substitution: Halogenated or functionalized derivatives depending on the substituents used.

Scientific Research Applications

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both bifuran and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that lack one of these groups.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c19-15(16(20)18-10-12-3-2-8-23-12)17-9-11-5-6-14(22-11)13-4-1-7-21-13/h1-8H,9-10H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJQGHFHKUDXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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